Orlistat vs. Cetilistat: Superior Lipase Inhibition Potency and Target Occupancy
A head-to-head kinetic study demonstrated that Orlistat is a significantly more potent inhibitor of pancreatic lipase than Cetilistat, a related lipase inhibitor. This is reflected in both its lower IC50 value and a higher binding rate constant, leading to superior and more sustained target engagement in vivo [1].
| Evidence Dimension | Pancreatic Lipase Inhibition (IC50) |
|---|---|
| Target Compound Data | 19.1 nmol/L |
| Comparator Or Baseline | Cetilistat: 76 nmol/L |
| Quantified Difference | Orlistat is 4.0 times more potent |
| Conditions | In vitro enzymatic assay |
Why This Matters
Higher potency and sustained target occupancy suggest that Orlistat may provide more consistent fat-blocking efficacy throughout the day, a key differentiator for researchers and clinicians requiring reliable target engagement.
- [1] Wang, Y., et al. (2019). Establishment of target occupancy model of pancreatic lipase based on drug-target binding kinetics. Chinese Journal of Hospital Pharmacy, 39(23), 2391-2396. View Source
